molecular formula C28H31NO6 B1678161 Neoaureothin CAS No. 59795-94-7

Neoaureothin

Cat. No. B1678161
CAS RN: 59795-94-7
M. Wt: 477.5 g/mol
InChI Key: IZICQJAGBLBAMJ-QDYRYYKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The production of Neoaureothin involves the use of modular polyketide synthases (PKSs). By deletion and insertion of PKS modules, the assembly lines for related antibiotic and antifungal agents, aureothin and neoaureothin, can be interconverted .


Molecular Structure Analysis

Neoaureothin is a polyene macrolide antibiotic that is structurally related to erythromycin . The architecture of the megasynthase is typically arranged in a way that each module catalyzes a single chain elongation, ensuring that polyketide assembly progresses in a unidirectional manner until the full-length product is released .


Chemical Reactions Analysis

Neoaureothin has immunosuppressive activity, which may be due to its ability to inhibit the methylation of DNA . It also inhibits the growth of autoimmune disease-causing cells and cancer cells in vitro .


Physical And Chemical Properties Analysis

Neoaureothin is a solid substance with a molecular weight of 477.5 g/mol . Its chemical formula is C28H31NO6 .

Scientific Research Applications

Non-Colinear Polyketide Biosynthesis in Aureothin and Neoaureothin Pathways

Neoaureothin, alongside aureothin, showcases a unique example of nitroaryl-substituted polyketide metabolites derived from Streptomyces species. The study by Traitcheva et al. (2007) dives into the biosynthesis gene clusters of neoaureothin, revealing the non-colinearity in polyketide synthase (PKS) assembly lines. This research illuminates the iterative use of PKS modules, a departure from traditional colinearity principles, offering insights into the evolutionary processes that shaped these biosynthetic pathways. This finding has profound implications for understanding the molecular architecture and evolutionary development of complex natural products, highlighting neoaureothin's role as a model system for studying polyketide diversity and biosynthesis mechanisms (Traitcheva, Jenke-Kodama, He, Dittmann, & Hertweck, 2007).

Evolution of Metabolic Diversity in Polyketide-derived Pyrones

Building on the understanding of neoaureothin's biosynthesis, the work by Busch and Hertweck (2009) explores the broader context of polyketide-derived pyrones, including the aureothin family, to investigate the structural diversity and evolutionary aspects of these metabolites. The review discusses the non-colinear assembly lines of aureothin and neoaureothin PKS, highlighting the enzymatic and non-enzymatic processes contributing to the metabolic diversity of aureothin derivatives. This research underscores the potential of manipulating these pathways for developing new antitumor and antifungal agents, showcasing neoaureothin's significance in the quest for novel therapeutic compounds (Busch & Hertweck, 2009).

Safety And Hazards

The safety data sheet for Neoaureothin indicates that it is a research-grade product and is not intended for human or veterinary use .

Future Directions

The production of Neoaureothin involves the use of modular polyketide synthases (PKSs). By deletion and insertion of PKS modules, the assembly lines for related antibiotic and antifungal agents, aureothin and neoaureothin, can be interconverted . This study teaches important lessons on the evolution of PKSs, which may guide future engineering approaches .

properties

IUPAC Name

2-methoxy-3,5-dimethyl-6-[(4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZICQJAGBLBAMJ-MNOZRKQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C/C(=C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/C)/C)/CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043872
Record name Spectinabilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spectinabilin

CAS RN

59795-94-7
Record name Spectinabilin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059795947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spectinabilin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Spectinabilin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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